
6-氟-3-苯基-2-喹啉醇
描述
6-Fluoro-3-phenyl-2-quinolinol is a biochemical used for proteomics research . Its molecular formula is C15H10FNO and its molecular weight is 239.24 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Fluoro-3-phenyl-2-quinolinol, has been achieved through various methods. These include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-phenyl-2-quinolinol consists of a quinoline core with a fluorine atom at the 6th position and a phenyl group at the 3rd position .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, like 6-Fluoro-3-phenyl-2-quinolinol, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-phenyl-2-quinolinol include its molecular formula (C15H10FNO) and molecular weight (239.24) . More specific properties such as density, melting point, and boiling point were not found in the search results.科学研究应用
抗肿瘤应用
Řehulka 等人 (2020) 对 2-苯基-3-羟基-4(1H)-喹啉酮(一种密切相关的化合物)的氟代衍生物进行的研究突出了其作为微管蛋白聚合抑制剂的应用。这些化合物对癌细胞系表现出细胞毒性活性,一些衍生物由于抑制微管形成的能力而抑制有丝分裂进程 (Řehulka 等人,2020)。
合成与表征
Gershon 等人 (2002) 通过 Skraup 合成从 2-氨基-5-氟苯酚制备了 6-氟-8-喹啉醇,研究了其抗真菌协同作用。这项研究提供了对氟喹诺酮的合成途径和潜在抗真菌应用的见解 (Gershon 等人,2002)。
抗菌和抗真菌活性
徐等人 (2007) 合成了 6-氟-4-喹唑啉醇,并继续评估其抗真菌活性。这些化合物对多种真菌表现出显着的抑制作用,突出了氟喹诺酮的抗菌潜力 (Xu 等人,2007)。
荧光探针和传感器
大岛等人 (2010) 开发了一种基于 8-喹啉醇衍生物的荧光探针用于 Zn2+ 检测,证明了喹啉醇酸盐在合成灵敏且可透细胞的荧光传感器中的效用 (Ohshima 等人,2010)。
生物学评估和药物开发
Bhatt 等人 (2015) 探讨了氨基和氟取代的喹啉-4-羧酸衍生物的细胞毒活性以及凋亡 DNA 片段,为新型抗癌剂的开发做出了贡献 (Bhatt 等人,2015)。
作用机制
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase, thereby preventing bacterial reproduction .
Biochemical Pathways
Fluoroquinolones, which share a similar structure, are known to affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
Fluoroquinolones, which share a similar structure, are known to have a high level of antibacterial activity .
未来方向
生化分析
Biochemical Properties
6-Fluoro-3-phenyl-2-quinolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death . Additionally, 6-Fluoro-3-phenyl-2-quinolinol has been found to form complexes with metals, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of 6-Fluoro-3-phenyl-2-quinolinol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, 6-Fluoro-3-phenyl-2-quinolinol has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-3-phenyl-2-quinolinol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA-gyrase in bacterial cells, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom at the 6-position of the quinoline ring, which enhances the compound’s affinity for the enzyme . In mammalian cells, 6-Fluoro-3-phenyl-2-quinolinol inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-phenyl-2-quinolinol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells where it can lead to the development of resistance over time . In in vitro studies, the compound has been shown to maintain its inhibitory effects on DNA-gyrase and topoisomerase II for extended periods .
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-phenyl-2-quinolinol vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to mammalian cells . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . In animal models, high doses of 6-Fluoro-3-phenyl-2-quinolinol have been associated with liver and kidney toxicity .
Metabolic Pathways
6-Fluoro-3-phenyl-2-quinolinol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . The metabolic pathways of 6-Fluoro-3-phenyl-2-quinolinol can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of 6-Fluoro-3-phenyl-2-quinolinol within cells and tissues are mediated by various transporters and binding proteins . The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of 6-Fluoro-3-phenyl-2-quinolinol within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 6-Fluoro-3-phenyl-2-quinolinol is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by its ability to cross the nuclear membrane and bind to nuclear proteins . Additionally, 6-Fluoro-3-phenyl-2-quinolinol can undergo post-translational modifications that direct it to specific subcellular compartments . These modifications can influence the compound’s activity and its interactions with other biomolecules .
属性
IUPAC Name |
6-fluoro-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQAZCROBIELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653637 | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-37-6 | |
| Record name | 6-Fluoro-3-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


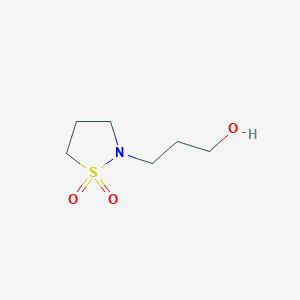
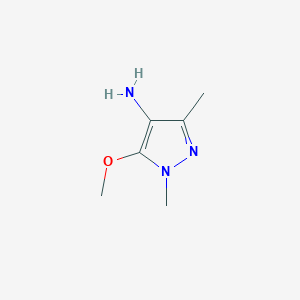


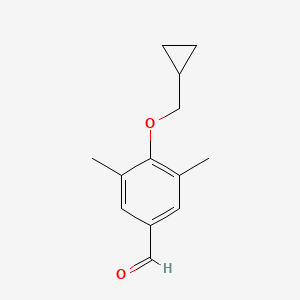

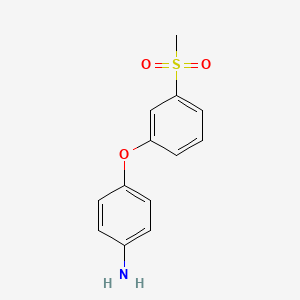
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
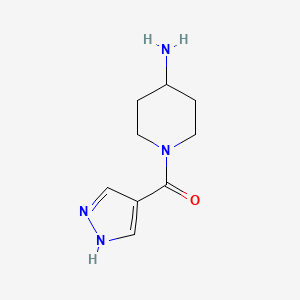

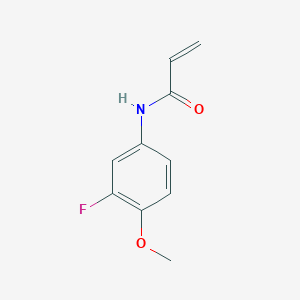
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
